molecular formula C11H13Cl2NO B12273218 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B12273218
M. Wt: 246.13 g/mol
InChI Key: VQNQJGJPQFNRAA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is a bicyclic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a 3,4-dichlorophenyl group at the 4-position. This compound is structurally related to intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs), such as sertraline, which share the 3,4-dichlorophenyl moiety critical for pharmacological activity . The dichlorophenyl group enhances lipophilicity and receptor binding affinity, making it a key pharmacophore in neuroactive compounds .

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2

InChI Key

VQNQJGJPQFNRAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis via Tetrahydro-2H-pyran-4-carboxamide Intermediate

A foundational approach involves converting tetrahydro-2H-pyran-4-carboxylic acid derivatives to 4-aminotetrahydropyran via Hofmann rearrangement. In one protocol, tetrahydro-2H-pyran-4-carboxylic acid is dissolved in water at 60–70°C, followed by dropwise addition of ammonia water to form tetrahydro-2H-pyran-4-carboxamide. Subsequent treatment with sodium hypobromite (NaBrO) at 5–10°C induces decarboxylation, yielding 4-aminotetrahydropyran with 85–90% purity. For the target compound, this method can be adapted by introducing the 3,4-dichlorophenyl group at the carboxylic acid stage, though direct literature examples are limited.

One-Pot Decarboxylation Strategy

Reductive Amination of 4-Ketotetrahydropyran Derivatives

Sodium Triacetoxyborohydride-Mediated Reductive Amination

Reductive amination of 4-(3,4-dichlorophenyl)tetrahydro-2H-pyran-4-one with ammonia and sodium triacetoxyborohydride (NaB(OAc)3H) in dichloromethane at 20°C achieves moderate yields (50–60%). Experimental data from analogous compounds, such as N-methyltetrahydro-2H-pyran-4-amine, demonstrate that this method preserves stereochemistry and minimizes byproducts. For the target amine, optimizing the ammonia stoichiometry and reaction time could enhance yields.

Catalytic Cyclization and Amination

Copper-Molybdenum/TS-1 Catalyzed Reaction

A patent describes the use of a Cu-Mo/TS-1 catalyst to convert tetrahydro-4-pyranol and ammonium hydroxide into 4-aminotetrahydropyran at 60–80°C. This method offers a 70–75% yield with high selectivity, attributed to the catalyst’s ability to stabilize intermediates. Introducing the 3,4-dichlorophenyl group prior to cyclization—for example, via a substituted diol—could enable direct formation of the target compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield Purity
Hofmann Rearrangement Tetrahydro-2H-pyran-4-carboxylic acid NaBrO, 5–10°C 78–82% 85–90%
Reductive Amination 4-Ketotetrahydropyran derivative NaB(OAc)3H, CH2Cl2, 20°C 50–60% >95%
Catalytic Cyclization Tetrahydro-4-pyranol Cu-Mo/TS-1, 60–80°C 70–75% 88–92%

Key Observations :

  • The Hofmann rearrangement offers scalability but requires stringent temperature control.
  • Reductive amination achieves higher purity but lower yields, necessitating optimization.
  • Catalytic methods balance yield and selectivity but depend on specialized catalysts.

Chemical Reactions Analysis

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrahydropyran, including 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine, exhibit significant anticancer properties. For instance, certain 4H-pyran derivatives have been evaluated for their cytotoxic effects against HCT-116 colorectal cancer cells. Compounds similar to the target compound demonstrated low IC50 values, indicating strong inhibitory effects on cell proliferation and potential as CDK2 inhibitors, which are crucial in cancer treatment strategies .

Antibacterial and Antioxidant Properties
The compound has also been studied for its antibacterial and antioxidant activities. Various derivatives have shown effectiveness against Gram-positive bacteria and notable DPPH scavenging activities, which suggest potential applications in treating infections and oxidative stress-related diseases . The structure of these compounds allows for interactions with biological targets that could lead to therapeutic benefits.

Catalytic Applications

Synthesis of Heterocycles
The compound is utilized in the synthesis of various heterocyclic compounds through catalytic processes. For example, it has been incorporated into catalytic systems aimed at producing tetrahydrobenzo[b]pyran and related compounds. These reactions often involve optimizing conditions such as catalyst amount and solvent choice to achieve high yields . The catalytic activity of mesoporous materials containing the compound has been explored, demonstrating its versatility in organic synthesis.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
In material science, 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is being investigated for its potential use in OLED technology. The compound serves as a dopant or host material in OLED formulations, contributing to the efficiency and stability of these devices. Its unique chemical structure allows for suitable electronic properties that are beneficial in optoelectronic applications .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated against HCT-116 cellsCompounds showed significant cytotoxicity with low IC50 values
Catalytic Synthesis Production of tetrahydrobenzo[b]pyranHigh yields achieved under optimized conditions using mesoporous catalysts
OLED Applications Use as dopant in OLEDsEnhanced efficiency and stability noted in device performance

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituents on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine 3,4-dichloro C₁₁H₁₃Cl₂NO 260.14 Intermediate in SSRI synthesis
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-chloro C₁₁H₁₄ClNO 225.69 Commercial availability; structural analog
4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine 4-fluoro C₁₁H₁₄FNO 195.23 Predicted pKa: 8.69; lipophilicity lower than dichloro analogs
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine 3-bromo C₁₁H₁₄BrNO 256.14 Higher molecular weight; potential halogen bonding
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine 3-CF₃ C₁₂H₁₅F₃NO 246.25 Enhanced metabolic stability due to CF₃ group

Key Observations :

  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) may sterically hinder receptor interactions compared to chlorine (1.75 Å), though its polarizability could enhance binding in specific targets .

Modifications to the Amine Group

Table 2: Amine Derivatives and Their Properties

Compound Name Amine Modification Molecular Formula Molecular Weight Key Features Evidence Source
4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine Primary amine C₁₁H₁₃Cl₂NO 260.14 Free amine; amenable to salt formation
N-Methyltetrahydro-2H-pyran-4-amine N-methyl C₆H₁₃NO 115.17 Reduced basicity; altered pharmacokinetics
{[4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Aminomethyl C₁₂H₁₆FNO 209.26 Extended linker; potential for additional interactions

Key Observations :

  • N-Methylation : Reduces hydrogen-bonding capacity and may decrease CNS penetration but improves oral bioavailability .
  • Aminomethyl Extension: Introduces flexibility for targeting deeper binding pockets, as seen in kinase inhibitors .

Complex Derivatives with Additional Rings

Table 3: Multi-Ring Systems

Compound Name Additional Structure Molecular Formula Molecular Weight Applications Evidence Source
3-(3-Chlorophenoxymethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core C₁₇H₁₇ClN₆O 380.81 Kinase inhibition (e.g., CSNK1E)
N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Cyclopentyl-piperidine hybrid C₂₅H₃₈N₂O₂ 399.2 Targeted protein degradation (e.g., PROTACs)

Key Observations :

  • Heterocyclic Additions : Pyrazolo-pyrimidine derivatives (e.g., ) exhibit kinase inhibitory activity, leveraging the planar heterocycle for ATP-binding domain interactions .
  • Hybrid Scaffolds : Compounds like those in demonstrate modular design for proteolysis-targeting chimeras (PROTACs), combining tetrahydro-2H-pyran-4-amine with E3 ligase-binding motifs .

Biological Activity

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by relevant research findings.

  • Molecular Formula : C11H13Cl2NO
  • Molar Mass : 246.13 g/mol
  • Density : 1.284 g/cm³ (predicted)
  • Boiling Point : 349.8 °C (predicted)
  • pKa : 8.22 (predicted) .

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various derivatives of the 4H-pyran scaffold, including 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria, with some compounds exhibiting lower IC50 values than standard antibiotics like ampicillin. For example, certain derivatives showed IC50 values ranging from 0.072 mM to 0.149 mM against various bacterial strains .

CompoundTarget BacteriaIC50 (mM)
4gStaphylococcus aureus0.072
4jBacillus cereus0.074
AmpicillinStaphylococcus aureus<0.1

Antioxidant Activity

The antioxidant potential of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine has been assessed using DPPH scavenging assays. Compounds derived from this scaffold exhibited strong reducing power comparable to butylated hydroxytoluene (BHT), with effective concentration (EC50) values indicating their ability to scavenge free radicals effectively .

CompoundEC50 (mM)Comparison to BHT
4g0.072Comparable
4j0.074Comparable
BHT0.089Reference

Anticancer Activity

The anticancer properties of 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine have been explored in vitro against HCT-116 colorectal cancer cells. Studies revealed that certain derivatives significantly suppressed cell proliferation and induced apoptosis through the activation of caspase pathways. Notably, compounds with specific substitutions on the phenyl ring exhibited lower IC50 values in cell viability assays, indicating enhanced efficacy .

CompoundCell LineIC50 (µM)Mechanism of Action
4dHCT-11675.1CDK2 inhibition and apoptosis
4kHCT-11685.88CDK2 inhibition and apoptosis

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is crucial for enhancing the biological activity of these compounds. The structure-activity relationship studies indicate that modifications to the tetrahydropyran ring and substitutions on the phenyl group can significantly influence both antibacterial and anticancer activities .

Q & A

Q. What are the established synthetic routes for 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-amine, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a ring-closing strategy with a substituted dichlorophenyl precursor. Key steps include:
  • Nucleophilic substitution to introduce the amine group at the tetrahydropyran C4 position.
  • Cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) to form the pyran ring .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
    Critical reagents: LiAlH4 for amine reduction, Pd/C for catalytic hydrogenation of intermediates . Yield optimization requires strict anhydrous conditions and temperature control (±2°C) during cyclization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the dichlorophenyl group and tetrahydropyran conformation. Key signals:
  • Pyran ring protons (δ 3.5–4.2 ppm, multiplet) .
  • Aromatic protons (δ 7.1–7.5 ppm, doublets from 3,4-dichloro substitution) .
  • Mass spectrometry (HRMS) : Exact mass analysis to verify molecular ion ([M+H]+) and rule out halogen loss artifacts .
  • HPLC-PDA : Purity assessment using a C18 column (MeCN/H2O, 0.1% TFA) with UV detection at 254 nm .

Q. What in vitro screening strategies are recommended for preliminary biological activity assessment?

  • Methodological Answer :
  • Target-based assays : Screen against GPCRs or ion channels due to structural similarity to bioactive tetrahydropyran derivatives .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 and HepG2 cell lines (IC50 determination) .
  • Solubility/pharmacokinetics : Employ shake-flask method (PBS pH 7.4) and parallel artificial membrane permeability assay (PAMPA) .

Advanced Research Questions

Q. How does steric hindrance from the 3,4-dichlorophenyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and identify reactive sites .
  • Experimental validation : Compare reaction outcomes with meta-substituted analogs. Kinetic studies (e.g., pseudo-first-order conditions) reveal slower substitution at the ortho position due to chlorine’s steric bulk .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from ≥5 independent studies using fixed/random-effects models to identify outliers .
  • Control standardization : Re-test the compound under uniform conditions (e.g., cell passage number, serum-free media) .
  • Metabolite profiling : LC-MS/MS to detect degradation products that may confound activity readings .

Q. How can computational chemistry predict metabolic stability of this compound in hepatic models?

  • Methodological Answer :
  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 isoform interactions (e.g., CYP3A4 oxidation) .
  • Docking simulations : Glide/SP docking into CYP2D6 active site to identify vulnerable positions for glucuronidation .

Data Analysis and Experimental Design

Q. What statistical approaches are robust for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for EC50/IC50 calculations .
  • ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons (α=0.05, power ≥0.8) .

Q. How to design a stability study to evaluate photodegradation under ICH guidelines?

  • Methodological Answer :
  • Forced degradation : Expose solid/liquid samples to UV light (320–400 nm) for 48–72 hours .
  • Analytical monitoring : Track degradation via HPLC-UV and LC-MS to identify major photoproducts (e.g., dechlorinated analogs) .

Contradictory Findings and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns in deuterated solvents?

  • Methodological Answer :
  • Solvent exchange : Test DMSO-d6 vs. CDCl3 to rule out hydrogen bonding effects on amine protons .
  • Dynamic effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .

Q. How to address discrepancies in reported melting points across literature sources?

  • Methodological Answer :
  • Recrystallization validation : Re-purify the compound using literature solvents (e.g., EtOH/water) and compare DSC thermograms .
  • Polymorphism screening : Perform XRPD to identify crystalline vs. amorphous forms .

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